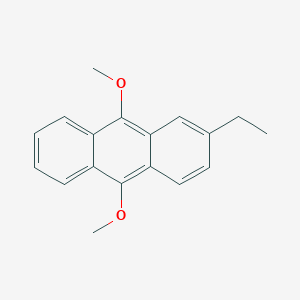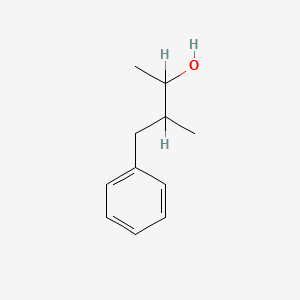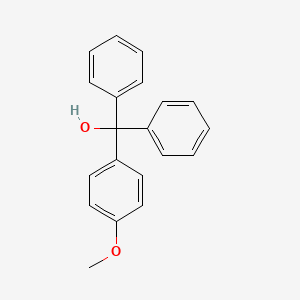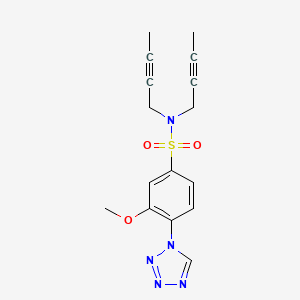
ベンゾチアゾール-2-スルホン酸
概要
説明
Benzothiazole-2-sulfonic acid is a sulfur-containing heterocyclic compound that features a benzene ring fused to a thiazole ring with a sulfonic acid group at the 2-position. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis, industrial processes, and pharmaceuticals .
科学的研究の応用
Benzothiazole-2-sulfonic acid has a wide range of applications in scientific research:
作用機序
Target of Action
Benzothiazole-2-sulfonic acid, also known as 1,3-Benzothiazole-2-sulfonic acid, is a compound that has been identified in wastewater samples It’s worth noting that benzothiazole derivatives have been studied for their inhibitory activity against bcl-2, a key enzyme involved in apoptosis .
Mode of Action
It has been reported that signals in the fragment ion spectra correspond to a loss of so2 and so3 from the [m–h]− ion of 1,3-benzothiazole-2-sulfonic acid . This suggests that the compound may undergo some form of decomposition or transformation in certain environments.
Biochemical Pathways
Benzothiazole derivatives have been associated with the regulation of the mitochondrial apoptotic pathway, also known as the bcl-2-regulated pathway .
Pharmacokinetics
It has been found in wastewater treatment plant effluents
Result of Action
It has been reported that benzothiazole derivatives can have significant biological activities, such as antibacterial, antiviral, and herbicidal activities .
Action Environment
Benzothiazole-2-sulfonic acid has been detected in wastewater treatment plant effluents . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as the presence of other chemicals and the conditions of the wastewater treatment process.
生化学分析
Biochemical Properties
Benzothiazole-2-sulfonic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been identified as a transformation product of the vulcanization accelerator 2-mercaptobenzothiazole . In biochemical assays, benzothiazole-2-sulfonic acid interacts with various enzymes, including those involved in sulfur metabolism. The compound’s sulfonic acid group allows it to form stable complexes with metal ions, which can influence enzyme activity. Additionally, benzothiazole-2-sulfonic acid has been shown to interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their structure and function.
Molecular Mechanism
The molecular mechanism of action of benzothiazole-2-sulfonic acid involves its interactions with biomolecules at the molecular level. The compound binds to enzymes and proteins through its sulfonic acid group, forming stable complexes that can inhibit or activate enzyme activity. For example, benzothiazole-2-sulfonic acid has been shown to inhibit the activity of certain sulfur-metabolizing enzymes, leading to the accumulation of sulfur-containing metabolites . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stressors.
Metabolic Pathways
Benzothiazole-2-sulfonic acid is involved in various metabolic pathways, particularly those related to sulfur and nitrogen metabolism. The compound interacts with enzymes such as sulfotransferases and sulfatases, which play a role in the metabolism of sulfur-containing compounds. Benzothiazole-2-sulfonic acid can also affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites such as sulfate and ammonia . These interactions can have downstream effects on cellular processes and overall metabolic homeostasis.
準備方法
Synthetic Routes and Reaction Conditions: Benzothiazole-2-sulfonic acid can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzenethiol with sulfuric acid, leading to the formation of the sulfonic acid group at the 2-position of the benzothiazole ring . Another method includes the cyclization of 2-aminobenzenethiol with sulfur dioxide and an oxidizing agent .
Industrial Production Methods: In industrial settings, benzothiazole-2-sulfonic acid is often produced through the sulfonation of benzothiazole derivatives using sulfur trioxide or chlorosulfonic acid. This process is typically carried out under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: Benzothiazole-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different functional groups replacing the sulfonic acid group .
類似化合物との比較
Benzothiazole: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
2-Mercaptobenzothiazole: Contains a thiol group instead of a sulfonic acid group, leading to different reactivity and applications.
Benzoxazole: Substitutes an oxygen atom for the sulfur atom in the thiazole ring, resulting in different chemical properties.
Uniqueness: Benzothiazole-2-sulfonic acid is unique due to the presence of the sulfonic acid group, which enhances its solubility in water and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
1,3-benzothiazole-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S2/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7/h1-4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXGMSGCBDSEOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80240528 | |
| Record name | Benzothiazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80240528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941-57-1 | |
| Record name | Benzothiazole-2-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80240528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzo[d]thiazole-2-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective are conventional wastewater treatment methods in removing Benzothiazole-2-sulfonic acid?
A: Conventional activated sludge (CAS) treatment exhibits limited effectiveness in removing Benzothiazole-2-sulfonic acid [, , ]. Studies have shown that while CAS can remove other benzothiazoles like 2-aminobenzothiazole, benzothiazole, 2-hydroxybenzothiazole, and 2-mercaptobenzothiazole with over 40% efficiency, the elimination of Benzothiazole-2-sulfonic acid is significantly lower, often below 25% []. In some cases, an increase in Benzothiazole-2-sulfonic acid concentration (up to 20%) has been observed during CAS treatment, potentially due to the transformation of other benzothiazoles [, , ].
Q2: Does Membrane Bioreactor (MBR) technology offer better removal of Benzothiazole-2-sulfonic acid compared to CAS?
A: While MBR treatment generally demonstrates better removal of total benzothiazoles compared to CAS, the elimination of Benzothiazole-2-sulfonic acid remains incomplete [, ]. Although MBR might reduce the concentration of Benzothiazole-2-sulfonic acid in the effluent, it does not entirely prevent its discharge into the aquatic environment [, ].
Q3: What are the potential environmental concerns associated with Benzothiazole-2-sulfonic acid discharge from wastewater treatment plants?
A: The incomplete removal of Benzothiazole-2-sulfonic acid in wastewater treatment plants raises concerns due to its potential persistence and migration in the environment []. As a polar compound, Benzothiazole-2-sulfonic acid has a higher likelihood of migrating into groundwater aquifers, potentially impacting water quality and posing risks to aquatic ecosystems [].
Q4: What analytical methods are employed to detect and quantify Benzothiazole-2-sulfonic acid in water samples?
A4: The analysis of Benzothiazole-2-sulfonic acid in complex water matrices, like wastewater, typically involves a two-step approach:
- Analyte Enrichment: Solid phase extraction (SPE) is commonly used to extract and concentrate benzothiazoles, including Benzothiazole-2-sulfonic acid, from water samples [].
- Chromatographic Separation and Detection: High-performance liquid chromatography (HPLC) coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides the sensitivity and selectivity required for quantifying Benzothiazole-2-sulfonic acid in the enriched samples [, ]. This technique allows for the separation and identification of different benzothiazoles and their metabolites, enabling researchers to assess their individual concentrations and fate during wastewater treatment [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4,6-Dihydroxy-6,9-dimethyl-3-methylidene-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-2(3h)-one](/img/structure/B1213307.png)



![Octadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B1213314.png)

![N-ethyl-N'-[[(1S,2S)-2-[[4-(ethylamino)butylamino]methyl]cyclopropyl]methyl]butane-1,4-diamine](/img/structure/B1213316.png)

![2-(N-[2-(1-benzotriazolyl)-1-oxoethyl]-4-methylanilino)-N-(2-furanylmethyl)-2-(3-pyridinyl)acetamide](/img/structure/B1213321.png)

